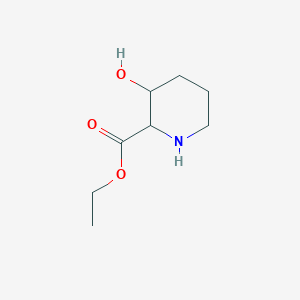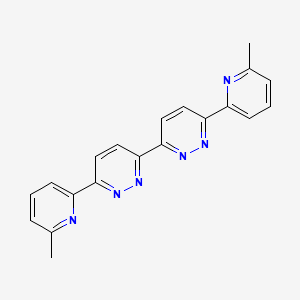
6,6'-Bis(6-methyl-pyridin-2-yl)-3,3'-bipyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two pyridazine rings connected by a bipyridyl linkage, with each pyridazine ring substituted by a 6-methyl-pyridin-2-yl group. The intricate structure of this compound makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-pyridylhydrazine with 2,2’-bipyridyl-3,3’-dicarboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced bipyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogenating agents like N-bromosuccinimide in dichloromethane at reflux temperature.
Major Products:
Oxidation: N-oxides of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine.
Reduction: Reduced bipyridazine derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the field of oncology, due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine is primarily based on its ability to coordinate with metal ions and interact with biological macromolecules. The compound’s pyridazine rings can form stable complexes with transition metals, which can then participate in catalytic cycles. Additionally, the compound’s planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
2,2’-Bipyridine: A simpler bipyridyl compound with similar coordination properties but lacking the additional pyridazine rings.
4,4’-Bis(6-methyl-pyridin-2-yl)-2,2’-bipyridine: Another bipyridyl derivative with different substitution patterns, leading to distinct electronic properties.
Uniqueness: 6,6’-Bis(6-methyl-pyridin-2-yl)-3,3’-bipyridazine stands out due to its dual pyridazine rings, which enhance its ability to form stable metal complexes and interact with biological targets
Properties
CAS No. |
161405-79-4 |
|---|---|
Molecular Formula |
C20H16N6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(6-methylpyridin-2-yl)-6-[6-(6-methylpyridin-2-yl)pyridazin-3-yl]pyridazine |
InChI |
InChI=1S/C20H16N6/c1-13-5-3-7-15(21-13)17-9-11-19(25-23-17)20-12-10-18(24-26-20)16-8-4-6-14(2)22-16/h3-12H,1-2H3 |
InChI Key |
MYSYYTJAVDBWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NN=C(C=C2)C3=NN=C(C=C3)C4=CC=CC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


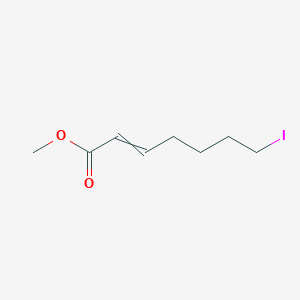
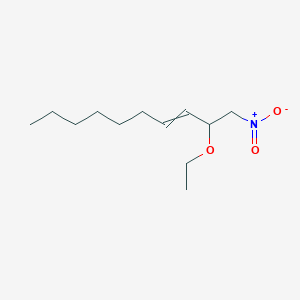
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)

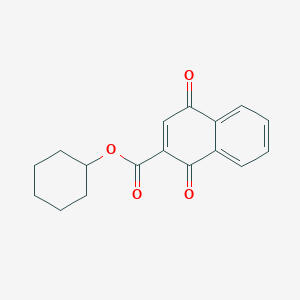
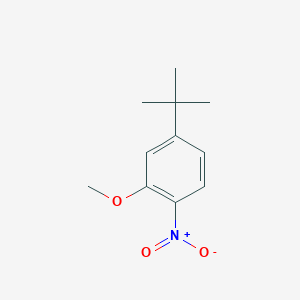
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
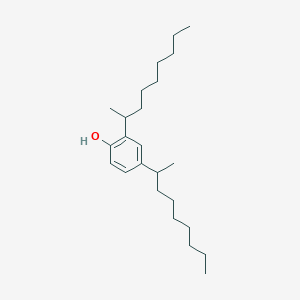
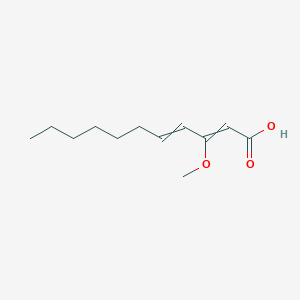
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
